Ethyl urocanate
Overview
Description
Ethyl urocanate is a compound that has been studied for its potential role in bacterial recognition of eukaryotic hosts . It is an intermediate of the histidine degradation pathway and accumulates in tissues such as skin . It is suggested to promote bacterial infection via molecular interaction with the bacterial regulatory protein HutC . Its molecular weight is 166.18010000 and its formula is C8 H10 N2 O2 .
Scientific Research Applications
Carcinogenicity of Alcoholic Beverages
Ethyl carbamate (urethane), frequently found in fermented foods and beverages, was reassessed for its carcinogenicity by scientists at the International Agency for Research on Cancer (IARC) in 2007. This reevaluation was part of a broader study on the carcinogenicity of alcoholic beverages (Baan et al., 2007).
Induction of Lung Tumors in Mice
Urethane, or ethyl carbamate, has been used in experimental research to induce lung tumors in mice. This application is significant for studying carcinogenic effects and mechanisms in a controlled laboratory setting (Gurley et al., 2015).
Anti-Inflammatory Effects in Inflammatory Bowel Disease
Ethyl urocanate derivatives have shown anti-inflammatory properties in both ex vivo and in vivo models of inflammatory bowel disease (IBD). These derivatives can influence cytokine production and potentially offer therapeutic benefits for IBD treatment (Kammeyer et al., 2012).
Hazards of Urethane
Urethane, also known as ethyl carbamate, has been studied for its potential hazards, including its carcinogenic and anaesthetic effects in laboratory animals. This research is vital for understanding the safety and risks associated with its use in various applications (Field & Lang, 1988).
Photochemical Dimerization of Urocanate Esters
The study of photochemical dimerization of urocanate esters, including this compound, provides insight into chemical reactions and processes that are relevant in fields like organic chemistry and material science (D’Auria & Racioppi, 1998).
Monitoring Alcohol Consumption
Research on urinary ethyl glucuronide (EtG) and ethyl sulphate (EtS) has implications for monitoring alcohol consumption, particularly in clinical settings for alcohol-dependent patients. This research has practical applications in addiction medicine and clinical trials (Junghanns et al., 2009).
Ethyl Carbamate in Foods and Beverages
Understanding the presence and implications of ethyl carbamate in foods and beverages is crucial for food safety and public health. Research in this area focuses on the toxicological aspects and regulatory considerations of ethyl carbamate in consumable products (Weber & Sharypov, 2009).
Properties
IUPAC Name |
ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGOFBKNGJAM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27538-35-8, 111157-51-8 | |
Record name | Ethyl urocanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl urocanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111157518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL UROCANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4W88OP01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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